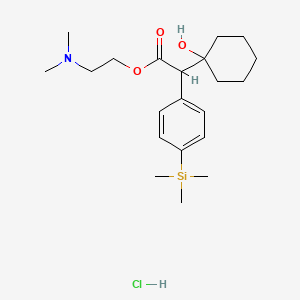
Cyclohexaneacetic acid, 1-hydroxy-alpha-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexaneacetic acid, 1-hydroxy-alpha-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound with a unique structure. This compound is characterized by the presence of a cyclohexane ring, an acetic acid moiety, a hydroxy group, a trimethylsilyl-substituted phenyl group, and a dimethylaminoethyl ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexaneacetic acid, 1-hydroxy-alpha-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride involves multiple steps. The process typically starts with the preparation of the cyclohexaneacetic acid derivative, followed by the introduction of the hydroxy group and the trimethylsilyl-substituted phenyl group. The final step involves esterification with 2-(dimethylamino)ethanol and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexaneacetic acid, 1-hydroxy-alpha-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.
Aplicaciones Científicas De Investigación
Cyclohexaneacetic acid, 1-hydroxy-alpha-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexaneacetic acid, 1-hydroxy-alpha-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexaneacetic acid, 2-ethyl-1-hydroxy-alpha-oxo-
- Cyclohexaneacetic acid, 4-phenyl-ethyl ester
Uniqueness
Cyclohexaneacetic acid, 1-hydroxy-alpha-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to the presence of the trimethylsilyl-substituted phenyl group and the dimethylaminoethyl ester moiety. These structural features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propiedades
Número CAS |
20556-57-4 |
|---|---|
Fórmula molecular |
C21H36ClNO3Si |
Peso molecular |
414.1 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 2-(1-hydroxycyclohexyl)-2-(4-trimethylsilylphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C21H35NO3Si.ClH/c1-22(2)15-16-25-20(23)19(21(24)13-7-6-8-14-21)17-9-11-18(12-10-17)26(3,4)5;/h9-12,19,24H,6-8,13-16H2,1-5H3;1H |
Clave InChI |
ATQXXAMBVLVEMH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(=O)C(C1=CC=C(C=C1)[Si](C)(C)C)C2(CCCCC2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















